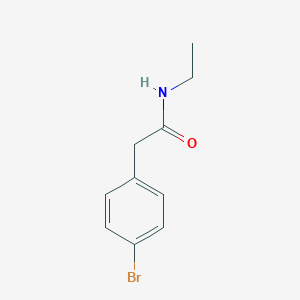

2-(4-bromophenyl)-N-ethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOWHKSHZGGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358288 | |

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-90-6 | |

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Bromophenyl N Ethylacetamide

Chiral Analysis Techniques for Enantiomeric Purity Assessment (if applicable).The molecule 2-(4-bromophenyl)-N-ethylacetamide is achiral as it does not possess a stereocenter. Therefore, chiral analysis techniques for assessing enantiomeric purity are not applicable to this specific compound.

Due to the absence of the necessary experimental data in the public domain for this compound, the generation of the requested detailed article is not feasible. The creation of such a document requires access to primary research data that is currently unavailable.

Computational Chemistry and Molecular Modeling Investigations of 2 4 Bromophenyl N Ethylacetamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. northwestern.eduornl.gov For 2-(4-bromophenyl)-N-ethylacetamide, such calculations reveal the distribution of electrons and identify regions of high and low electron density, which are crucial for predicting chemical behavior.

The electronic structure is often characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecule. These descriptors, rooted in conceptual DFT, provide a quantitative framework for predicting how the molecule will interact with other chemical species. scielo.org.mx Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (Note: The following data is illustrative and represents typical values obtained from such calculations.)

| Descriptor | Value (eV) | Formula |

| EHOMO | -6.58 | - |

| ELUMO | -0.95 | - |

| HOMO-LUMO Gap (ΔE) | 5.63 | ELUMO - EHOMO |

| Ionization Potential (IP) | 6.58 | -EHOMO |

| Electron Affinity (EA) | 0.95 | -ELUMO |

| Electronegativity (χ) | 3.765 | (IP + EA) / 2 |

| Chemical Hardness (η) | 2.815 | (IP - EA) / 2 |

| Electrophilicity Index (ω) | 2.51 | χ² / (2η) |

These calculations provide a foundational understanding of the molecule's intrinsic electronic properties, guiding predictions about its stability and potential reaction pathways.

Conformational Analysis and Energy Landscapes of this compound

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. The study of the potential energy landscape (PEL) helps to identify the most stable, low-energy conformers and the energy barriers that separate them. arxiv.org

For this compound, key rotational bonds exist between the phenyl ring and the adjacent methylene (B1212753) group, and along the ethylamide side chain. The dihedral angles between the phenyl ring and the acetamide (B32628) unit are of particular interest. nih.gov X-ray crystallography studies on similar molecules, such as 2-bromo-N-(4-bromophenyl)acetamide, reveal that the conformation of the N-H bond is often anti to the carbonyl group. nih.govresearchgate.net In N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the molecule is noted to be twisted. nih.gov

A systematic scan of the potential energy surface for this compound would involve rotating key dihedral angles and calculating the corresponding energy at each step. This process generates a conformational energy map, highlighting the global minimum (the most stable conformer) and various local minima. These studies are crucial as the molecule's shape dictates how it can interact with biological targets or other reactants.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: The following data is illustrative. Energies are relative to the global minimum.)

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-C-C-Br) | Relative Energy (kcal/mol) |

| Global Minimum | 178.5° | 15.2° | 0.00 |

| Local Minimum 1 | -65.3° | 175.1° | 2.15 |

| Local Minimum 2 | 80.1° | 20.5° | 3.40 |

| Transition State | 120.0° | 90.0° | 7.80 |

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes such as conformational changes and interactions with the surrounding environment. nih.gov

Simulating this compound in an explicit solvent, such as water, provides critical information on its solvation and dynamic behavior. chemrxiv.org These simulations can reveal the structure of the solvent around the molecule, identifying preferential sites for hydrogen bonding (e.g., with the amide oxygen and hydrogen) and hydrophobic interactions (e.g., with the bromophenyl ring). The analysis of radial distribution functions from MD simulations can quantify the probability of finding solvent molecules at a specific distance from different atoms of the solute. mdpi.com Such studies are vital for understanding the molecule's solubility and how its conformation might be influenced by the solvent environment.

Molecular Docking Studies with Hypothesized In Vitro Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for hypothesizing the mechanism of action. researchgate.net

Given that derivatives of 4-bromophenyl-thiazol-2-amine have shown potential antimicrobial and anticancer activities, it is plausible to hypothesize that this compound could interact with related biological targets. nih.gov For instance, bacterial enzymes like DNA gyrase or protein targets involved in cancer cell proliferation, such as specific kinases or bromodomains, could serve as hypothetical targets.

In a molecular docking study, the 3D structure of this compound would be placed into the active site of a chosen protein target. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. The resulting docked pose reveals potential key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine atom, which stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothesized Kinase Target (Note: This data is for illustrative purposes only.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.2 |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

| Key Interacting Residues | LEU 83, VAL 91, LYS 105, ASP 167 |

| Types of Interactions | Hydrogen bond with ASP 167 (amide N-H), Hydrophobic interactions with LEU 83 and VAL 91 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlibretexts.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.gov

To develop a QSAR model for the hypothetical biological effects of this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). For each compound in this dataset, a set of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated. frontiersin.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a subset of these descriptors with the observed activity. mdpi.com

Once a statistically robust and validated QSAR model is developed, the same set of molecular descriptors can be calculated for this compound, and its biological activity can be predicted using the model's equation. This approach allows for the rapid screening and evaluation of hypothetical compounds without the immediate need for synthesis and testing. nih.gov

In Vitro Biological Activity Profiling of 2 4 Bromophenyl N Ethylacetamide

Enzyme Inhibition/Activation Assays in Relevant Biochemical Pathways

There is currently no publicly available data from enzyme inhibition or activation assays specifically for 2-(4-bromophenyl)-N-ethylacetamide. Such assays are fundamental in determining if a compound can modulate the activity of specific enzymes involved in disease pathways.

Receptor Binding Studies (Agonism/Antagonism) using Cell-Free or Cell-Based Systems

Specific studies detailing the binding of this compound to any particular receptor, or its functional effect as an agonist or antagonist, are not available in the public domain. These studies are essential for understanding how a compound might initiate or block cellular signaling.

Cellular Pathway Modulation and Reporter Gene Assays

Information regarding the ability of this compound to modulate specific cellular pathways or its activity in reporter gene assays is not documented in available scientific literature. These assays are used to understand the downstream effects of a compound on cellular signaling cascades.

Cell-Based Functional Assays in Diverse Cell Lines (e.g., proliferation, migration, apoptosis)

There is a lack of published research on the effects of this compound in cell-based functional assays. Such studies would be necessary to determine its impact on fundamental cellular processes like cell growth, movement, and programmed cell death across different types of cells.

In Vitro Selectivity and Specificity Studies across a Panel of Biological Targets

Comprehensive in vitro selectivity and specificity studies for this compound against a broad panel of biological targets have not been published. This type of profiling is critical to assess the compound's specificity and potential for off-target effects.

Mechanistic Investigations of 2 4 Bromophenyl N Ethylacetamide S Biological Interactions

Molecular Target Identification and Validation Strategies

There is currently no publicly available scientific literature detailing the molecular target identification and validation of 2-(4-bromophenyl)-N-ethylacetamide using strategies such as affinity chromatography or chemical proteomics. While these techniques are powerful tools for elucidating the protein binding partners of small molecules, their specific application to this compound has not been reported in the reviewed literature. rsc.orgnih.govnih.gov

Elucidation of Binding Kinetics and Thermodynamics

No studies reporting the use of techniques such as Surface Plasmon Resonance (SPR) to elucidate the binding kinetics and thermodynamics of this compound with any biological target have been identified in the public domain. Therefore, data on its association rate constant (Ka), dissociation rate constant (Kd), and equilibrium dissociation constant (KD) are not available.

Investigation of Downstream Signaling Cascades and Transcriptomic Changes via Gene Expression Analysis

A review of the available scientific literature reveals no published studies on the investigation of downstream signaling cascades or transcriptomic changes resulting from cellular exposure to this compound. Consequently, there is no gene expression analysis data to report.

Proteomic and Metabolomic Approaches for Global Cellular Response Profiling

There are no publicly available proteomic or metabolomic profiling studies that have been conducted to characterize the global cellular response to this compound. Such studies would provide valuable insights into the broader physiological effects of the compound, but this information is not currently present in the scientific literature.

Genetic Perturbation Studies to Confirm Target Engagement

No genetic perturbation studies, such as those employing CRISPR or RNAi technologies, have been reported in the scientific literature to confirm the target engagement of this compound. These methods are crucial for validating the functional interaction between a compound and its putative target in a cellular context. nih.govfrontiersin.orgarxiv.org

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl N Ethylacetamide Derivatives

Systematic Modifications of the Bromophenyl Moiety and Their Impact on In Vitro Activity

Research into related compounds has shown that the nature and position of halogen substituents on the phenyl ring can dramatically alter a compound's activity. For instance, in a series of N-substituted acetamides, the combination of bromine and methyl substitutions led to unique biological activities when compared to iodo- or unsubstituted phenylacetamide analogs. This suggests that both electronic and steric factors of the substituents play a role.

In studies of related acetamide (B32628) derivatives, the introduction of different substituents on the phenyl ring has been shown to modulate activity. For example, in a series of 1,2,4-triazole (B32235) derivatives with an acetamide-linked phenyl ring, the position of methyl groups on the phenyl ring influenced potency. nih.gov While an unsubstituted phenyl ring showed some activity, the introduction of methyl groups at the 3- or 4-positions resulted in a slight increase in potency, and a 3,4-dimethyl substitution led to a moderate increase. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for biological activity.

Derivatization of the N-Ethylacetamide Scaffold and Structure-Activity Correlations

The N-ethylacetamide portion of the molecule offers multiple points for derivatization, including the ethyl group and the acetamide linker. Modifications at these positions can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are crucial for its biological function.

In a study of modafinil (B37608) analogues, which share an acetamide core, substitutions on the terminal amide nitrogen were explored. acs.org This research indicated that altering the substituent on the nitrogen could significantly affect the compound's interaction with biological targets. acs.org For the 2-(4-bromophenyl)-N-ethylacetamide scaffold, replacing the ethyl group with larger or more complex substituents could lead to enhanced or more selective activity.

Furthermore, the acetamide linker itself can be modified. For example, replacing the acetamide with a different chemical group, such as a thioethanamine, has been shown to alter the biological activity profile in related compounds. acs.org This suggests that the length and nature of the linker between the bromophenyl ring and the terminal nitrogen are critical for optimal interaction with biological targets.

Positional Isomer Effects on Biological Interactions

The relative positions of the substituents on the phenyl ring can have a profound effect on the biological activity of this compound derivatives. Moving the bromine atom from the para (4) position to the ortho (2) or meta (3) position can alter the molecule's shape and electronic distribution, thereby affecting its binding to target proteins.

In a series of fungicidal 2-glycinamide cyclohexyl sulfonamide derivatives, the position of halogen substituents on an N-phenyl ring was found to be critical for activity. For example, compounds with a 2-fluoro-4-bromo or 3-fluoro-4-bromo substitution pattern on the phenyl ring exhibited different levels of activity, underscoring the importance of the precise arrangement of substituents. mdpi.com

Similarly, in studies of N-(substituted) benzamide (B126) derivatives bearing a coumarin (B35378) scaffold, the position of a bromo substituent was a key determinant of cytotoxic activity. ajol.info These findings from related compound series strongly suggest that for this compound, the 4-bromo substitution pattern is likely a key factor in its biological activity profile, and any positional changes would be expected to significantly impact its efficacy.

Stereochemical Influences on In Vitro Biological Activity

While this compound itself is not chiral, the introduction of chiral centers through derivatization can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its ability to fit into the binding site of a protein or enzyme.

In research on related compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, which are also benzodiazepine (B76468) receptor ligands, the stereochemistry of the molecule was found to be a significant factor in its binding affinity. researchgate.net This highlights the general principle that the specific spatial arrangement of functional groups is often crucial for biological activity.

For derivatives of this compound, introducing a chiral center, for instance by modifying the ethyl group or the carbon of the acetamide, would likely result in enantiomers with different potencies. This is a common theme in medicinal chemistry, where one enantiomer often exhibits the desired biological effect while the other is less active or may even have off-target effects.

Development of Predictive SAR Models through Computational and Experimental Approaches

To rationalize the observed SAR and to guide the design of new, more potent derivatives of this compound, computational and experimental approaches can be integrated to develop predictive models. These models can help to identify the key molecular features that are most important for biological activity.

Molecular docking studies, for example, can provide insights into how these compounds bind to their biological targets. In studies of related acetamide derivatives, docking has been used to predict the binding modes of compounds and to explain their observed activities. For instance, favorable binding interactions between a compound and its target can be correlated with its inhibitory potency.

Synthesis and in Vitro Biological Evaluation of Novel 2 4 Bromophenyl N Ethylacetamide Analogues

Design Principles for Novel Analogues Based on SAR Insights

The design of novel analogues of 2-(4-bromophenyl)-N-ethylacetamide is guided by Structure-Activity Relationship (SAR) studies, which aim to elucidate the impact of specific structural modifications on biological activity. A primary focus is the exploration of substitutions on the phenyl ring and modifications of the acetamide (B32628) group to enhance potency and selectivity for various biological targets.

Key design principles include:

Halogen Substitution: The bromine atom on the phenyl ring is a critical feature. SAR studies on related compounds have shown that the position and nature of halogen substituents can significantly influence binding affinities for biological targets. For instance, in a series of modafinil (B37608) analogues, para-halogen substitution on the diphenylmethyl moiety generally improved binding affinity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org The effect of different halogens (e.g., fluorine, chlorine) at the para-position and other positions of the phenyl ring is a key area of investigation to modulate activity.

Amide N-Alkylation and Substitution: The N-ethyl group of the parent compound is a target for modification. Studies on related acetamide derivatives have shown that the size and nature of the N-alkyl substituent can be critical for activity. For example, in a series of acetamide-based heme oxygenase-1 (HO-1) inhibitors, N-methylation of anilide derivatives led to a significant drop in activity, whereas in other scaffolds it improved potency. nih.gov Therefore, the synthesis of analogues with varying N-alkyl chains (e.g., methyl, propyl) and the introduction of cyclic or aromatic moieties at this position are rational design strategies.

Isosteric Replacements: The acetamide linker itself can be a point of modification. Isosteric replacements, such as replacing the amide with a thioamide or other bioisosteres, can alter the electronic properties and conformational flexibility of the molecule, potentially leading to improved interactions with target proteins. acs.orgnih.gov

Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole (B1198619) or triazole, in place of or as a substituent on the phenyl ring can introduce new interaction points with biological targets. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives has been explored for antimicrobial and anticancer activities. nih.gov

These design principles, derived from SAR insights from related compound classes, provide a rational basis for the structural diversification of this compound to generate novel analogues with potentially enhanced biological profiles.

Synthetic Strategies for Diverse Structural Modifications

A variety of synthetic strategies can be employed to generate a diverse library of this compound analogues, allowing for the systematic exploration of the SAR.

Amide Bond Formation: The core acetamide linkage is typically formed through standard amide coupling reactions. One common approach involves the reaction of 2-(4-bromophenyl)acetic acid with ethylamine (B1201723) or its corresponding analogues in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like hydroxybenzotriazole (B1436442) (HOBt).

Modification of the Phenyl Ring:

Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for introducing structural diversity via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, alkyl, or amino substituents.

Nucleophilic Aromatic Substitution: The bromine can also be replaced by various nucleophiles under specific reaction conditions to generate further analogues. smolecule.com

Synthesis of N-Substituted Analogues: To explore the impact of the N-substituent, a library of primary and secondary amines can be reacted with 2-(4-bromophenyl)acetyl chloride or the corresponding carboxylic acid.

Multi-component Reactions: For more complex structures, multi-component reactions offer an efficient route. For instance, the van Leusen multicomponent reaction has been utilized to synthesize 4,5-disubstituted imidazoles, which could be adapted to create novel heterocyclic analogues. rsc.org

Alternative Pathways: More innovative synthetic routes, such as those involving cyclopropane (B1198618) intermediates, can be used to introduce unique structural motifs. smolecule.com Reductive acetylation of oxime precursors also presents a versatile method for synthesizing N-acetyl derivatives. smolecule.com

A general synthetic scheme for producing analogues is depicted below:

Scheme 1: General Synthesis of 2-(4-bromophenyl)-N-substituted acetamide Analogues

Ph = Phenyl ring, R = alkyl, aryl, or other functional groups

This synthetic versatility allows for the creation of a broad spectrum of analogues for subsequent biological evaluation.

High-Throughput Screening and Validation of Novel Analogues in In Vitro Assays

Following synthesis, the novel analogues undergo high-throughput screening (HTS) to rapidly assess their biological activity against a panel of targets. The choice of assays is dependent on the therapeutic area of interest.

Assay Principles: Common HTS assays are cell-based or biochemical. For example, to identify potential anticancer agents, cell proliferation assays such as the Sulforhodamine B (SRB) or MTT assay are employed. nih.gov For enzyme inhibitors, fluorescence-based or luminescence-based assays that measure enzyme activity are often used. For instance, an ELISA-based inhibition assay can be used to screen for inhibitors of specific protein-protein interactions, such as the Polo-box domain of Polo-like Kinase 1 (Plk1). nih.govacs.org

Screening Libraries: The synthesized library of analogues is typically formatted in microtiter plates to be compatible with automated HTS platforms.

Hit Identification and Validation: Initial hits from the primary HTS are then subjected to secondary screening and validation to confirm their activity and eliminate false positives. This often involves dose-response studies to determine the concentration at which the compound elicits a half-maximal response (IC50 or EC50).

An example of a screening cascade could involve:

Primary Screen: Single-concentration screening of all analogues against a specific target (e.g., a cancer cell line or a purified enzyme).

Hit Confirmation: Re-testing of initial hits in the primary assay.

Dose-Response Analysis: Generation of concentration-response curves for confirmed hits to determine their potency.

Orthogonal Assays: Validation of hits in a different, mechanistically distinct assay to ensure the observed activity is not an artifact of the primary assay format.

This systematic approach allows for the efficient identification of the most promising analogues for further characterization.

Assessment of In Vitro Efficacy and Potency for Synthesized Analogues

The most promising analogues identified through HTS are further characterized to determine their in vitro efficacy and potency in more detail. This involves a range of quantitative assays to build a comprehensive biological profile.

Potency Determination: The potency of the analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are determined by fitting concentration-response data to a sigmoidal curve.

Selectivity Profiling: To assess the selectivity of the analogues, they are tested against a panel of related targets. For example, kinase inhibitors would be screened against a panel of different kinases to determine their selectivity profile. Similarly, receptor ligands would be tested for their binding affinity to various receptor subtypes. acs.org

Mechanism of Action Studies: Further in vitro experiments are conducted to elucidate the mechanism by which the active analogues exert their effects. This could involve molecular docking studies to predict binding modes, or biochemical assays to determine if the inhibition is competitive, non-competitive, or uncompetitive. nih.govnih.gov

The data generated from these evaluations are crucial for establishing a clear SAR and for selecting lead candidates for further preclinical development.

Table 1: Illustrative In Vitro Activity of Hypothetical this compound Analogues

| Compound ID | R1 (at N-ethyl) | R2 (at Phenyl-Br) | Target A IC50 (µM) | Target B IC50 (µM) |

| Parent | Ethyl | 4-Bromo | 15.2 | > 100 |

| ANA-01 | Methyl | 4-Bromo | 10.5 | 85.3 |

| ANA-02 | Propyl | 4-Bromo | 25.8 | > 100 |

| ANA-03 | Ethyl | 4-Chloro | 12.1 | 92.1 |

| ANA-04 | Ethyl | 4-Fluoro | 18.9 | > 100 |

| ANA-05 | Ethyl | 4-Phenyl (via Suzuki) | 5.6 | 45.7 |

| ANA-06 | Cyclopropyl | 4-Bromo | 8.2 | 60.1 |

Pharmacological Lead Optimization Strategies Based on 2 4 Bromophenyl N Ethylacetamide

Bioisosteric Replacements for Enhanced In Vitro Potency and Selectivity

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. This strategy is used to modulate potency, selectivity, pharmacokinetics, and reduce toxicity. For the lead compound 2-(4-bromophenyl)-N-ethylacetamide, several opportunities for bioisosteric replacement exist.

The 4-bromophenyl group is a common starting point for optimization. The bromine atom is a halogen bond donor and contributes to the compound's lipophilicity. Replacing it with other halogens (e.g., chlorine or fluorine) can fine-tune the electronic and steric properties of the ring. For instance, replacing a hydrogen with a fluorine atom ortho to an anilide N-H group has been shown in some series to improve membrane permeability by creating an intramolecular electrostatic interaction that masks the hydrogen bond donor. acs.org Beyond halogens, non-classical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) can be used to replace the phenyl ring entirely, which can lead to improved physicochemical properties. scispace.com In other drug discovery campaigns, replacing a phenyl ring with a heteroaromatic ring, such as thiophene, has resulted in enhanced potency. samipubco.com

The central phenylacetamide core also offers multiple avenues for modification. The amide bond itself can be replaced with bioisosteres like 1,2,3-triazoles or other stable linkers to alter metabolic stability and conformational preferences. acs.org

The N-ethylacetamide moiety is critical for interactions with the target protein. The ethyl group can be replaced with other small alkyl groups, cyclopropyl, or incorporated into a small ring like azetidine (B1206935) or pyrrolidine (B122466) to explore the size and shape of the binding pocket. The acetamide (B32628) itself could be part of a larger heterocyclic system, a strategy employed in the design of imidazole-4-N-acetamide derivatives as selective kinase inhibitors. nih.govresearchgate.net

A hypothetical exploration of bioisosteric replacements for the 4-bromo position is presented in the table below, illustrating potential impacts on in vitro potency (IC₅₀).

| Compound ID | R Group (Position 4) | Rationale for Replacement | Hypothetical IC₅₀ (nM) |

| Lead-01 | -Br | Parent Compound | 150 |

| Analog-A1 | -Cl | Smaller halogen, alters electronics | 125 |

| Analog-A2 | -CF₃ | Strong electron-withdrawing group | 200 |

| Analog-A3 | -CN | Linear hydrogen bond acceptor | 180 |

| Analog-A4 | -Thiophene | Heteroaromatic replacement | 95 |

| Analog-A5 | -Pyridine | Introduces H-bond acceptor, basic center | 110 |

This table contains illustrative data and does not represent actual experimental results.

Scaffold Hopping Approaches for Novel Chemotypes retaining Activity

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original lead, thereby maintaining biological activity. This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original chemical series.

Starting from the this compound scaffold, a medicinal chemist might pursue several scaffold hopping avenues. This could involve replacing the central phenylacetamide unit with a completely different core structure. For example, research on antifungal agents has demonstrated that a phenylacetamide side chain can be successfully incorporated onto a carbazole (B46965) scaffold to generate potent compounds. researchgate.net In another instance, scaffold hopping from a known lead led to the discovery of α-oximido-arylacetamides as a novel class of antifungal agents. nih.gov

Computational methods are often used to guide scaffold hopping by searching databases for new cores that can present the essential binding groups (the bromophenyl and the N-ethylamide pharmacophore) in the same spatial orientation as the original lead. Successful examples in the literature include hopping to an isatin-based scaffold to create new caspase inhibitors or to an imidazole-4-N-acetamide core for developing selective kinase inhibitors. nih.govtandfonline.comsemanticscholar.org

| Original Scaffold | Pharmacophoric Features | Potential New Scaffold | Rationale / Therapeutic Area |

| Phenylacetamide | Aromatic Ring, Amide Linker, H-bond donor/acceptor | Isatin | Presents functional groups on a rigid core for protease inhibition. tandfonline.com |

| Phenylacetamide | Aromatic Ring, Amide Linker | α-Oximido-arylacetamide | Identifies a novel antifungal model while retaining key features. nih.gov |

| Phenylacetamide | Amide Linker, Hydrophobic group | Imidazole-4-N-acetamide | Creates novel chemotype for selective kinase inhibition. nih.gov |

This table presents conceptual examples based on published research and does not imply direct conversion of the lead compound.

Multi-Parameter Optimization (MPO) Integrating In Vitro Activity and Predictive ADME Properties

Modern drug discovery rarely optimizes for a single property. Instead, it employs a multi-parameter optimization (MPO) approach, where several key attributes are considered simultaneously to select the most promising candidates for further development. This holistic method balances potency and selectivity with crucial ADME (Absorption, Distribution, Metabolism, Excretion) properties.

For the this compound series, an MPO approach would involve generating a dataset for a range of analogs, assessing not only their target activity but also predictive ADME parameters. These parameters often include:

Aqueous Solubility: Crucial for absorption and formulation.

Membrane Permeability: Often assessed using models like the Caco-2 cell assay to predict intestinal absorption.

Metabolic Stability: Typically measured by incubation with liver microsomes to predict how quickly the compound will be cleared from the body.

hERG Inhibition: An in vitro assay to flag potential cardiac toxicity.

Selectivity: Activity against the primary target versus other related targets.

Each parameter is assigned a score based on a predefined desirability function, and these scores are often combined into a single MPO score. This allows for a quantitative comparison of compounds across the entire profile, preventing teams from advancing a highly potent compound that has a fatal flaw in its ADME profile.

The following table provides a hypothetical MPO matrix for a set of analogs.

| Compound ID | pIC₅₀ | Selectivity (Fold) | Solubility (µM) | Permeability (Papp x 10⁻⁶ cm/s) | Microsomal Stability (% remaining @ 1hr) | MPO Score (Illustrative) |

| Lead-01 | 6.8 | 10 | 5 | 8 | 15 | 2.5 |

| Analog-C1 | 7.5 | 50 | 15 | 12 | 45 | 4.0 |

| Analog-C2 | 7.9 | 25 | 2 | 5 | 80 | 3.8 |

| Analog-C3 | 7.2 | >100 | 50 | 15 | 65 | 5.5 |

| Analog-C4 | 8.1 | >100 | 8 | 2 | 20 | 4.2 |

In this hypothetical case, Analog-C3, despite not being the most potent compound, has the highest MPO score. It represents the best compromise of good potency, excellent selectivity, and a favorable ADME profile, making it the most suitable candidate to advance toward in vivo studies.

Advanced Analytical Methodologies for in Vitro Quantification of 2 4 Bromophenyl N Ethylacetamide

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Biological Matrices (In Vitro)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of small molecules in complex biological samples. The development of a robust LC-MS/MS method for 2-(4-bromophenyl)-N-ethylacetamide in in vitro matrices, such as cell lysates or microsomal fractions, involves several critical steps.

Method Development and Optimization:

An LC-MS/MS method for this compound would typically be developed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The initial phase involves the optimization of mass spectrometric parameters by direct infusion of a standard solution of the analyte. The precursor ion would correspond to the protonated molecule [M+H]⁺ in positive ionization mode. Subsequent fragmentation of the precursor ion in the collision cell yields specific product ions, and the most stable and abundant precursor-to-product ion transition is selected for quantification, while a second transition is often monitored for confirmation.

Chromatographic separation is crucial to resolve the analyte from matrix components that can cause ion suppression or enhancement. A reversed-phase C18 column is a common choice, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution program is generally employed to ensure efficient separation and sharp peak shapes.

Validation Parameters:

Table 1: Hypothetical LC-MS/MS Method Validation Parameters for this compound in Human Liver Microsomes

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%RSD) | < 15% | 6.8% - 11.5% |

| Accuracy (%RE) | ± 15% | -9.7% to +7.3% |

| Matrix Effect (%) | 85% - 115% | 92.7% |

| Recovery (%) | Consistent and reproducible | 88.5% |

This table presents hypothetical data for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes for In Vitro Assays

High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers a versatile and cost-effective alternative to LC-MS/MS for in vitro assays, particularly when high sensitivity is not the primary requirement.

HPLC with UV Detection:

For the analysis of this compound, HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector is a suitable option due to the presence of the chromophoric bromophenyl group. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at its maximum absorbance (λmax) to ensure the highest sensitivity.

A typical HPLC-UV method would employ a reversed-phase C18 or C8 column. The mobile phase would likely be a mixture of water and acetonitrile or methanol (B129727), run in either an isocratic or gradient mode. Method development would focus on achieving a good peak shape, a reasonable retention time, and adequate separation from potential interfering compounds from the in vitro matrix.

Method Validation and Application:

Similar to LC-MS/MS, HPLC-UV methods require thorough validation. The parameters to be assessed are comparable, though the sensitivity (LOD and LOQ) will generally be in the higher ng/mL to low µg/mL range. A hypothetical summary of validation parameters for an HPLC-UV method is provided in Table 2.

Table 2: Hypothetical HPLC-UV Method Validation Parameters for this compound in Cell Culture Media

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Calibration Range | - | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.15 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |

| Intra-day Precision (%RSD) | < 10% | 2.1% - 5.7% |

| Inter-day Precision (%RSD) | < 10% | 3.5% - 7.9% |

| Accuracy (%RE) | ± 10% | -6.2% to +4.8% |

This table presents hypothetical data for illustrative purposes.

This validated HPLC-UV method can be applied to various in vitro assays, such as determining the compound's stability in different buffer systems or its uptake into cultured cells over time.

Capillary Electrophoresis (CE) Applications for Purity and In Vitro Metabolite Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and a different separation mechanism compared to HPLC. csmres.co.uk

Purity Assessment:

Capillary Zone Electrophoresis (CZE) is a powerful tool for assessing the purity of this compound. The separation in CZE is based on the charge-to-size ratio of the analytes. As a neutral compound, this compound would migrate with the electroosmotic flow (EOF). Impurities, if charged, would migrate at different velocities, allowing for their separation and quantification. The use of additives like cyclodextrins in the background electrolyte can aid in the separation of closely related neutral impurities.

In Vitro Metabolite Analysis:

CE, particularly when coupled with mass spectrometry (CE-MS), can be a valuable tool for the analysis of in vitro metabolites of this compound. azolifesciences.com Potential metabolic pathways for N-alkyl-N-arylacetamides include hydroxylation of the aromatic ring, N-dealkylation, and hydrolysis of the amide bond. CE can effectively separate the parent compound from its more polar metabolites. The high efficiency of CE allows for the resolution of isomeric metabolites, which can be challenging with HPLC.

A hypothetical separation of this compound and its potential metabolites by CE is illustrated in Table 3.

Table 3: Hypothetical Migration Times of this compound and Potential Metabolites in a CZE Method

| Compound | Putative Metabolic Transformation | Expected Migration Time (min) |

| This compound | Parent Compound | 5.2 |

| 2-(4-bromo-2-hydroxyphenyl)-N-ethylacetamide | Aromatic Hydroxylation | 4.8 |

| 2-(4-bromophenyl)acetamide | N-deethylation | 4.5 |

| 4-bromophenylacetic acid | Amide Hydrolysis | 3.9 |

This table presents hypothetical data for illustrative purposes and assumes a standard CZE setup where more charged/smaller species migrate faster.

Sample Preparation Strategies for Complex In Vitro Biological Samples

Effective sample preparation is critical to remove interfering components from the biological matrix, which can otherwise compromise the accuracy and robustness of the analytical method. nih.gov

Protein Precipitation:

For in vitro samples such as cell lysates or microsomal incubations, protein precipitation is a common and straightforward sample preparation technique. mdpi.com This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol (often in a 3:1 or 4:1 ratio of solvent to sample volume), to the sample. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS or HPLC system, or it can be evaporated and reconstituted in a suitable solvent.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is another effective technique for cleaning up biological samples. It relies on the differential solubility of the analyte and matrix components in two immiscible liquid phases. For a moderately non-polar compound like this compound, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) could be used to extract the analyte from the aqueous biological matrix. The organic layer is then separated, evaporated, and the residue is reconstituted for analysis. LLE can provide a cleaner extract compared to protein precipitation.

Solid-Phase Extraction (SPE):

Solid-phase extraction offers a more selective and thorough cleanup. For this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. The general steps involve:

Conditioning: The cartridge is washed with methanol followed by water to activate the stationary phase.

Loading: The pre-treated sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

The choice of sample preparation method will depend on the complexity of the in vitro matrix, the concentration of the analyte, and the requirements of the analytical instrument. A comparison of these techniques is provided in Table 4.

Table 4: Comparison of Sample Preparation Techniques for In Vitro Samples

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction | Cleaner extract than PPT, can concentrate the analyte | More labor-intensive, requires larger solvent volumes |

| Solid-Phase Extraction | High selectivity, very clean extract, can concentrate the analyte | More complex and expensive, requires method development |

Future Research Directions and Translational Perspectives for 2 4 Bromophenyl N Ethylacetamide

Exploration of Additional In Vitro Biological Systems and Therapeutic Areas

To comprehensively understand the biological potential of 2-(4-bromophenyl)-N-ethylacetamide, a systematic exploration of its effects across a diverse array of in vitro biological systems is warranted. Initial investigations could focus on its activity in cell-based assays representing various therapeutic areas beyond any initial findings. For instance, its impact on cancer cell proliferation, inflammation pathways, and neurological disorders could be primary areas of interest.

A tiered approach to screening could be implemented, starting with broad-based cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| HCT116 | Colon Cancer |

| PC-3 | Prostate Cancer |

| U-87 MG | Glioblastoma |

Further detailed mechanistic studies could involve assays to measure key cellular processes.

Table 2: Potential Mechanistic In Vitro Assays

| Assay Type | Biological Process | Potential Therapeutic Area |

| Caspase-3/7 Assay | Apoptosis | Oncology |

| NF-κB Reporter Assay | Inflammation | Inflammatory Diseases |

| β-Secretase (BACE1) Assay | Amyloid Plaque Formation | Alzheimer's Disease |

| Monoamine Oxidase (MAO) Assay | Neurotransmitter Metabolism | Neurological Disorders |

By systematically evaluating the activity of this compound in these and other relevant in vitro models, researchers can identify promising therapeutic areas for further investigation.

Integration with Phenotypic Screening Platforms for Novel Target Discovery

Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, offers a powerful, unbiased approach to discovering novel drug targets and mechanisms of action. Integrating this compound into high-content phenotypic screening platforms could reveal unexpected biological activities.

These platforms utilize automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, and other phenotypic markers. By exposing various cell types to this compound, researchers could identify unique phenotypic signatures that may point towards novel therapeutic applications. For example, a screen could be designed to identify compounds that reverse a disease-specific phenotype in patient-derived cells. Subsequent target deconvolution studies would then be necessary to identify the specific molecular target(s) responsible for the observed phenotypic changes.

Development of Advanced In Silico Models for Predictive Pharmacology

Computational, or in silico, models are invaluable tools in modern drug discovery for predicting the pharmacological and pharmacokinetic properties of a compound before extensive laboratory testing. For this compound, developing advanced in silico models could guide its optimization and exploration.

Quantitative Structure-Activity Relationship (QSAR) models could be developed by synthesizing and testing a library of analogs of this compound. These models would correlate chemical structures with biological activities, enabling the prediction of the potency and selectivity of new derivatives.

Molecular docking and simulation studies could be employed to predict the binding of this compound to the active sites of various known drug targets. This could help prioritize which in vitro assays are most likely to yield significant results. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models could provide early insights into the potential drug-like properties of the compound, helping to identify potential liabilities that may need to be addressed through chemical modification.

Collaborative Research Initiatives for Mechanistic Elucidation and Optimization

The comprehensive elucidation of the mechanism of action and the subsequent optimization of a novel compound like this compound would be significantly accelerated through collaborative research initiatives. These collaborations could bring together academic researchers with expertise in specific disease areas, industry partners with drug development experience, and contract research organizations (CROs) with specialized technical capabilities.

Such partnerships could facilitate access to proprietary screening platforms, specialized assay technologies, and expertise in medicinal chemistry and preclinical development. A collaborative framework would enable a more efficient allocation of resources and a multidisciplinary approach to problem-solving, which is often essential for translating a promising chemical starting point into a viable therapeutic candidate. Open-science initiatives, where data and findings are shared more broadly within the research community, could also spur innovation and prevent redundant efforts in the study of this compound.

Q & A

Basic: What synthetic methodologies are employed for synthesizing 2-(4-bromophenyl)-N-ethylacetamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling reactions between 4-bromophenylacetic acid derivatives and ethylamine, facilitated by carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or dimethyl sulfoxide (DMSO) . Key optimization parameters include:

- Temperature control : Reactions are often conducted at 273 K to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization from methylene chloride ensures high purity (>95%) .

Characterization via NMR spectroscopy (¹H/¹³C), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry confirms structural integrity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from variations in assay conditions, cellular models, or compound purity. Methodological strategies include:

- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .

- Molecular docking studies : Predict binding affinities to kinase targets (e.g., EGFR or VEGFR) using software like AutoDock Vina, comparing results with structural analogs (e.g., N-(4-Bromophenyl)-2-thioacetamide derivatives) .

- Meta-analysis : Statistically aggregate data from independent studies to identify trends, using tools like RevMan or PRISMA guidelines .

Basic: What analytical techniques are critical for characterizing this compound’s molecular structure?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å) and hydrogen-bonding networks (N–H⋯O interactions) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >423 K) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₂BrNO₂) with <5 ppm error .

Advanced: How can crystallographic data be leveraged to predict the reactivity of this compound?

Answer:

- Torsion angle analysis : Dihedral angles between the bromophenyl ring and acetamide group (e.g., ~66.4° in analogs) influence steric accessibility for nucleophilic attacks .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯F or C–H⋯O contacts) to predict solubility and crystal packing behavior .

- Density Functional Theory (DFT) : Computes frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites for electrophilic substitution .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Kinase inhibition assays : Measure inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values typically <50 µM for active derivatives .

- Anti-inflammatory testing : Quantify TNF-α or IL-6 suppression in lipopolysaccharide (LPS)-stimulated macrophages .

Advanced: How do structural modifications of this compound impact its pharmacokinetic properties?

Answer:

- LogP optimization : Introducing electron-withdrawing groups (e.g., -NO₂) increases lipophilicity (LogP from ~2.5 to 3.8), enhancing blood-brain barrier permeability .

- Metabolic stability : Microsomal incubation (human liver microsomes) identifies vulnerable sites (e.g., ethylamide hydrolysis), guiding prodrug design .

- Pharmacophore modeling : Aligns substituents (e.g., bromine position) with target binding pockets to improve affinity (ΔG < -8 kcal/mol) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of brominated vapors .

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers validate the purity of this compound batches for reproducible biological assays?

Answer:

- HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (95:5 to 50:50) to detect impurities (<0.5% area) .

- Elemental analysis (EA) : Confirm C, H, N content within ±0.3% of theoretical values .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative degradation .

Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., PDB ID: 1M17) .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess complex stability (RMSD <2 Å) .

- QSAR models : Utilize Dragon descriptors to correlate substituent effects with IC₅₀ values .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound production?

Answer:

- Flow chemistry : Continuous reactors reduce reaction times (from 12 h to 2 h) and improve yield (>85%) by maintaining optimal temperature .

- Catalyst recycling : Immobilize coupling agents (e.g., EDC on silica) for ≥5 reaction cycles without activity loss .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.